URB-597

FAAH inhibition Oral bioavailability Pharmacokinetics

Selective FAAH inhibition without CB1 side effects poses a challenge for endocannabinoid research. URB-597 (KDS-4103) solves this: an orally bioavailable, irreversible FAAH inhibitor that elevates brain anandamide 2-6× without affecting 2-AG, shows no reinforcing effects in primate models, and avoids catalepsy/hypothermia/hyperphagia typical of direct CB1 agonists. • IC50 4.6 nM (brain membranes), 0.5 nM (intact neurons) • Oral anxiolytic/antidepressant/analgesic activity; Phase I clinical candidate • Intranasal CNS targeting without liver exposure; ≥98% purity, global shipping.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 546141-08-6
Cat. No. B1682809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURB-597
CAS546141-08-6
Synonymscyclohexyl carbamic acid 3'-carbamoylbiphenyl-3-yl ester
URB 597
URB-597
URB597
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N
InChIInChI=1S/C20H22N2O3/c21-19(23)16-8-4-6-14(12-16)15-7-5-11-18(13-15)25-20(24)22-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10H2,(H2,21,23)(H,22,24)
InChIKeyROFVXGGUISEHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility<0.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





URB-597 Pharmacological Properties


URB-597 (also designated KDS-4103) is an orally bioavailable, irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular hydrolysis of the endocannabinoid anandamide [1]. It belongs to the O-arylcarbamate class of FAAH inhibitors and has been extensively characterized in preclinical studies for its ability to elevate brain anandamide levels without producing classical cannabinoid-like behavioral effects [2]. The compound has advanced to Phase I clinical evaluation for anxiety and stress-related disorders [3].

FAAH inhibition studies Reported irreversible FAAH inhibitor; supports endocannabinoid pathway research.
Oral-dosing research models May support behavioral studies requiring oral administration in rodent models.
Anandamide-selective probing Selective FAAH inhibition; avoids confounding 2-AG pathway modulation in signaling studies.

URB-597 Differentiation from Other FAAH Inhibitors


URB-597 exhibits distinct pharmacological properties that preclude straightforward substitution with other FAAH inhibitors, including differences in inhibitory potency across biological matrices [1], route-of-administration-dependent brain exposure relative to clinical-stage comparators [2], selective amplification of anandamide signaling without affecting 2-arachidonoylglycerol pathways [3], and a unique behavioral safety profile devoid of abuse liability [4]. These differential characteristics—quantified in the evidence below—must be considered when selecting an FAAH inhibitor for specific experimental or translational applications.

Oral bioavailability profile may not transfer to PF-3845; parenteral route required for that comparator.

Brain FAAH inhibition route-dependence may differ from PF-04457845; oral route shows reduced central efficacy in reported models.

Anandamide/2-AG selectivity profiles are not interchangeable with MAGL inhibitors (e.g., JZL184); pathway-specific readouts require matching inhibitor.

Reinforcing-effect and abuse-liability profiles differ from CB1 agonists; cannot substitute for direct cannabinoid receptor activation studies.

URB-597 Comparative Evidence


Oral Bioavailability vs. PF-3845

URB-597 is orally bioavailable and demonstrates robust in vivo FAAH inhibition following oral administration, with sustained effects on brain anandamide levels [1]. In contrast, PF-3845 exhibits poor oral bioavailability and is typically administered via intraperitoneal injection in preclinical studies; its in vitro Ki of 230 nM is approximately 50-fold higher (less potent) than URB-597's IC50 of 4.6 nM . The kinact/Ki value for PF-3845 is reported to be 10- to 20-fold higher than that of URB-597, indicating less efficient enzyme inactivation under comparable conditions [2].

Oral bioavailability vs. PF-3845
Cross-study comparable
URB-597: IC50 4.6 nM, orally active. PF-3845: Ki 230 nM, poor oral bioavailability. ~50-fold potency difference; kinact/Ki 10-20× higher for PF-3845.
Oral-dosing research context may favor URB-597 for sustained target engagement studies.
Rat brain membrane assay; in vivo oral administration comparison.
FAAH inhibition Oral bioavailability Pharmacokinetics

Route-Dependent Brain Exposure vs. PF-04457845

In a direct head-to-head comparison, URB-597 and PF-04457845 were administered to C57BL/6 mice via oral (p.o.), intraperitoneal (i.p.), and intranasal (i.n.) routes over 20 days. PF-04457845 potently inhibited brain FAAH activity regardless of the administration route [1]. URB-597 achieved comparable brain FAAH inhibition by i.p. and i.n. administration but was significantly less effective in the brain after oral administration [1]. Notably, intranasal URB-597 delivery increased N-acylethanolamine (NAE) levels in brain areas without parallel increases in liver, suggesting nose-to-brain targeting advantage [1].

Brain exposure vs. PF-04457845
Head-to-head
URB-597 effective by i.p./i.n., reduced by oral. PF-04457845 potent brain FAAH inhibition via all routes (p.o., i.p., i.n.). Route-independent comparator.
Route selection must match intended CNS exposure; oral route may underestimate central FAAH inhibition.
C57BL/6 mice, subchronic 20-day dosing; ex vivo FAAH activity.
Brain penetration Route of administration PF-04457845 comparator

Anandamide Selectivity over 2-AG

URB-597 selectively inhibits FAAH, thereby increasing anandamide (AEA) levels without affecting monoacylglycerol lipase (MAGL) or 2-arachidonoylglycerol (2-AG) metabolism [1]. In electrophysiological studies using mouse cerebellar Purkinje neurons, URB-597 (1 μM) enhanced AEA-induced depression of excitatory postsynaptic currents (EPSCs) but did not enhance 2-AG-induced EPSC depression [1]. In contrast, the MAGL inhibitor JZL184 (100 nM) selectively enhanced 2-AG-mediated effects without affecting AEA signaling [1]. In vivo, URB-597 treatment induced a ~2-fold increase in AEA levels in cingulate cortex and hypothalamus and a ~6-fold increase in midbrain and spinal cord, while JZL184 selectively elevates 2-AG [2].

Anandamide selectivity vs. JZL184
Head-to-head
URB-597 enhances AEA-induced EPSC depression (1 μM); no effect on 2-AG. JZL184 (100 nM) selectively enhances 2-AG. URB-597 elevates AEA 2-6× in brain regions.
Endocannabinoid pathway selectivity requires matching inhibitor; FAAH vs. MAGL targets produce distinct signaling profiles.
Mouse Purkinje neuron electrophysiology; LC-MRM brain AEA quantification.
Anandamide 2-AG MAGL Endocannabinoid selectivity

Reinforcing Effects vs. CB1 Agonists

URB-597 does not exhibit reinforcing properties or abuse liability, distinguishing it fundamentally from direct CB1 receptor agonists such as Δ9-THC. In squirrel monkeys trained to self-administer THC, anandamide, or cocaine, URB-597 (0.3 mg/kg, i.v.) was not self-administered and did not reinstate extinguished drug-seeking behavior [1]. The same dose of URB-597 completely blocked brain FAAH activity and increased anandamide levels throughout the monkey brain, yet produced no reinforcing effects [1]. This is in contrast to THC, which robustly maintains self-administration behavior in this model [1]. Additionally, URB-597 at FAAH-inhibiting doses does not produce catalepsy, hypothermia, hyperphagia, or THC-like discriminative stimulus effects in rodents [2].

Reinforcing effects vs. CB1 agonists
Head-to-head
URB-597 (0.3 mg/kg i.v.) no self-administration, no reinstatement, no THC-like discriminative effects. Δ9-THC robustly maintains self-administration and produces catalepsy/hypothermia.
Safety-related endpoint context: FAAH inhibition does not replicate CB1 agonist behavioral pharmacology.
Squirrel monkey i.v. self-administration; rodent behavioral assays.
Abuse liability Self-administration Reinforcing effects Safety pharmacology

In Vitro Potency vs. JNJ-1661010

URB-597 inhibits FAAH with an IC50 of 4.6 nM in rat brain membranes, compared to JNJ-1661010 which exhibits IC50 values of 10 nM for rat FAAH and 12 nM for human FAAH [1]. This represents approximately 2- to 2.6-fold greater potency for URB-597 in the rat enzyme. Additionally, URB-597 demonstrates an IC50 of 0.5 nM in intact rat neurons, indicating enhanced potency in a cellular context . Both compounds are selective FAAH inhibitors, but URB-597 exhibits consistently lower IC50 values across multiple assay formats, including 3 nM in human liver microsomes .

In vitro potency vs. JNJ-1661010
Cross-study comparable
IC50 4.6 nM (rat)
Reported ~2-4× lower IC50 across assay formats; may require lower concentration for equivalent FAAH inhibition.
Rat brain membranes, intact neurons, human liver microsomes.
IC50 comparison FAAH potency JNJ-1661010

Clinical Development Status vs. PF-04457845

URB-597 entered Phase I clinical trials to evaluate safety, tolerability, and pharmacokinetics in healthy volunteers, with planned Phase II studies for anxiety disorders [1]. The Phase I program was initiated but later discontinued due to investigator relocation, not safety concerns [1]. In contrast, PF-04457845 advanced to Phase II clinical trials for pain indications before development was halted due to a serious adverse event in a Phase I study involving a different FAAH inhibitor (BIA 10-2474) [2]. The human safety data available for URB-597 from the Phase I program, though limited, provides a translational reference point not available for many research-grade FAAH inhibitors [2].

Clinical development context
Class-level inference
Phase I human PK/safety data available (program incomplete); PF-04457845 reached Phase II. Both exceed preclinical-only inhibitors.
Limited human exposure data may inform translational research planning; data to verify independently.
Discontinued Phase I due to relocation, not safety; BIA 10-2474 incident referenced for class caution.
Clinical development Human safety Translational relevance

URB-597 Recommended Applications


Oral Dosing for Anxiety, Depression, and Pain

URB-597 is orally bioavailable and produces anxiolytic-like, antidepressant-like, and analgesic effects following oral administration in rodents [1]. Its oral activity distinguishes it from FAAH inhibitors like PF-3845, which exhibit poor oral bioavailability and require parenteral administration . URB-597's favorable oral PK profile supports chronic dosing paradigms in behavioral studies [1].

Selective Anandamide Elevation

URB-597 selectively inhibits FAAH, increasing brain anandamide levels 2-6× without affecting 2-AG concentrations [1]. This contrasts with MAGL inhibitors (e.g., JZL184) that selectively elevate 2-AG, and dual FAAH/MAGL inhibitors (e.g., JZL195) that elevate both endocannabinoids [1]. Researchers investigating AEA-specific signaling pathways should select URB-597 to avoid confounding 2-AG-mediated effects .

Abuse Liability-Free Primate Studies

URB-597 lacks reinforcing effects in primate self-administration models, distinguishing it from direct CB1 agonists like THC [1]. At doses that fully inhibit brain FAAH and elevate anandamide, URB-597 does not produce catalepsy, hypothermia, hyperphagia, or THC-like discriminative effects [1]. This profile makes URB-597 suitable for studies where CB1 agonist-like side effects would confound interpretation .

Nose-to-Brain CNS FAAH Inhibition

Intranasal administration of URB-597 effectively increases N-acylethanolamine levels in brain regions without parallel increases in liver [1]. This route-dependent targeting advantage is not observed with oral URB-597 (which shows reduced brain efficacy) and provides a non-invasive alternative to i.p. injection for CNS-focused studies [1]. The nose-to-brain delivery approach may be particularly relevant for neurodegenerative disease models [1].

Application
Selection Property
Validation Focus
Oral-dosing behavioral research models
Oral bioavailability profile
CNS target engagement confirmation after oral administration
Anandamide-selective signaling studies
FAAH selectivity over MAGL
Endocannabinoid level quantification (AEA vs. 2-AG)
Non-human primate reinforcement models
Absence of reinforcing effects
Behavioral endpoint monitoring in self-administration paradigms
Intranasal CNS-targeting delivery research
Nose-to-brain delivery profile
Brain-regional NAE measurement vs. peripheral exposure

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